(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane
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Overview
Description
(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane is a bicyclic compound that features a fluorine atom and a nitrogen atom within its structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The bicyclic framework provides rigidity, which can be beneficial in drug design for targeting specific biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane typically involves several key steps:
Starting Materials: The synthesis often begins with readily available starting materials such as proline derivatives.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Cyclization: The formation of the bicyclic structure is usually accomplished through intramolecular cyclization reactions. This can involve the use of strong bases or catalysts to promote the formation of the azabicyclo structure.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet demand.
Chemical Reactions Analysis
Types of Reactions
(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitrogen atom in the bicyclic structure can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Addition Reactions: The double bonds in the bicyclic structure can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, (1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It can serve as a model compound for understanding how fluorine atoms influence the binding and activity of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the bicyclic structure provides rigidity that can improve selectivity. The nitrogen atom can participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different substitution pattern.
7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom instead of nitrogen.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different functional groups attached to the bicyclic framework.
Uniqueness
(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other similar compounds. The specific stereochemistry also contributes to its distinct behavior in chemical reactions and biological interactions.
Properties
Molecular Formula |
C6H10FN |
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Molecular Weight |
115.15 g/mol |
IUPAC Name |
(1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H10FN/c7-6-2-5-1-4(6)3-8-5/h4-6,8H,1-3H2/t4-,5+,6-/m0/s1 |
InChI Key |
OAJNJXJCKQKODM-JKUQZMGJSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@@H]([C@@H]1CN2)F |
Canonical SMILES |
C1C2CC(C1CN2)F |
Origin of Product |
United States |
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